2-Methylbutyl heptanoate

Description

Molecular Architecture and Stereochemical Configuration

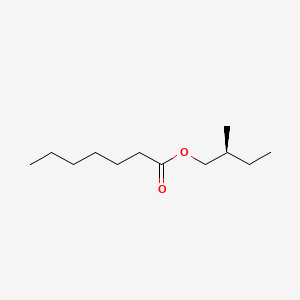

The molecular framework of [(2S)-2-methylbutyl] heptanoate comprises two primary components: a heptanoic acid-derived carboxylate group and a 2-methylbutanol-derived alkyl chain. The ester functional group (-COO-) bridges the heptanoyl moiety (C7H13O2) and the 2-methylbutyl group (C5H11), resulting in the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. The stereochemical configuration at the second carbon of the butyl chain is defined as (S), as indicated by the Cahn-Ingold-Prelog priority rules applied to the chiral center.

The compound’s SMILES notation, CCCCCCC(=O)OCC@@HCC, explicitly denotes the (S)-configuration via the @@H descriptor, which specifies the absolute stereochemistry. The branched alkyl chain introduces steric effects that influence molecular packing and intermolecular interactions, while the linear heptanoyl chain contributes to hydrophobicity.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| Chiral Centers | 1 (C2 of butyl group) |

| SMILES | CCCCCCC(=O)OCC@@HCC |

| InChIKey | NEYFHTHRJVQMPA-NSHDSACASA-N |

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2S)-2-methylbutyl] heptanoate , derived from the systematic naming rules for esters. The nomenclature process involves:

- Identifying the parent carboxylic acid (heptanoic acid) and replacing the -ic acid suffix with -ate.

- Naming the alkyl group from the alcohol component (2-methylbutanol) as a substituent, preceded by the stereochemical descriptor (2S).

The compound is cataloged under multiple identifiers, including:

- CAS Registry Number : 55195-33-0

- EC Number : 259-526-6

- PubChem CID : 22212809

- ChEBI ID : CHEBI:217196

These identifiers facilitate unambiguous cross-referencing across chemical databases and regulatory frameworks. For instance, the European Chemicals Agency (ECHA) uses the EC number to track substance inventories, while PubChem’s CID enables rapid retrieval of physicochemical and toxicological data.

Comparative Analysis of Synonymous Designations

[(2S)-2-methylbutyl] heptanoate is referenced under various synonymous names in scientific literature and commercial catalogs, reflecting regional naming conventions and historical usage. Key synonyms include:

The term 2-methylbutyl specifies the branched four-carbon alkyl group, distinguishing it from structurally similar esters like isobutyl heptanoate (2-methylpropyl heptanoate), which possesses a shorter three-carbon branched chain. Such distinctions are critical in regulatory contexts, where minor structural variations may alter regulatory classifications or safety profiles.

Three-Dimensional Conformational Studies

Three-dimensional conformational analyses of [(2S)-2-methylbutyl] heptanoate reveal insights into its spatial arrangement and dynamic behavior. Computational models, such as those hosted in PubChem’s 3D Conformer library, predict low-energy conformers where the heptanoyl chain adopts an extended zigzag configuration, minimizing steric clashes. The (S)-configured chiral center induces asymmetry in the molecule’s electron density distribution, which can be visualized via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Molecular dynamics simulations suggest that rotation around the ester oxygen’s C-O bond permits limited flexibility, with an energy barrier of approximately 8–12 kJ/mol for interconversion between gauche and antiperiplanar conformers. These conformational preferences influence the compound’s solubility, volatility, and interactions with biological targets, underscoring the importance of stereochemical fidelity in synthetic applications.

The deuterated analog, 2-methylbutyl-d-3 heptanoate (C12H21D3O2), has been utilized in isotopic labeling studies to probe reaction mechanisms and metabolic pathways, leveraging its distinct mass spectral signature for detection. Such derivatives highlight the compound’s versatility in both basic research and industrial catalysis.

Propriétés

Numéro CAS |

55195-33-0 |

|---|---|

Formule moléculaire |

C12H24O2 |

Poids moléculaire |

200.32 g/mol |

Nom IUPAC |

2-methylbutyl heptanoate |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-9-12(13)14-10-11(3)5-2/h11H,4-10H2,1-3H3 |

Clé InChI |

NEYFHTHRJVQMPA-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCC(=O)OC[C@@H](C)CC |

SMILES canonique |

CCCCCCC(=O)OCC(C)CC |

Origine du produit |

United States |

Méthodes De Préparation

Esterification of Heptanoic Acid with 2-Methyl-1-butanol

Esterification involves the reaction between a carboxylic acid and an alcohol to form an ester and water. In this case, heptanoic acid reacts with 2-methyl-1-butanol.

- Reagents: Heptanoic acid and 2-methyl-1-butanol

- Catalyst: Acid catalyst (e.g., sulfuric acid)

- Temperature: Typically around 60-80 °C

- Time: Several hours, depending on the reaction scale

The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, leading to the formation of the ester bond.

This method typically yields high-purity products, often exceeding 90% yield under optimized conditions.

Transesterification Reactions

Transesterification involves exchanging the alkoxy group of an ester with that of an alcohol. This method can be particularly useful for modifying existing esters.

- Reagents: An existing ester (e.g., another alkyl ester) and 2-methyl-1-butanol

- Catalysts: Acid or base catalysts (e.g., sodium methoxide)

- Temperature: Generally performed at room temperature to moderate temperatures (25-50 °C)

Transesterification can lead to lower yields compared to direct esterification, often requiring purification steps such as distillation or chromatography.

Enzymatic Catalysis

Enzymatic synthesis offers a more environmentally friendly approach, utilizing enzymes to catalyze the formation of esters from acids and alcohols.

Common enzymes include lipases, which facilitate the esterification process under mild conditions.

- Reagents: Heptanoic acid and 2-methyl-1-butanol

- Temperature: Typically between 30-50 °C

- pH Control: Often requires specific pH conditions for optimal enzyme activity

While enzymatic methods may have lower yields compared to chemical methods, they offer advantages in terms of selectivity and operational simplicity.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification | >90 | High | Simple procedure, high yield | Requires heat and acid catalyst |

| Transesterification | Varies | Moderate | Useful for modifying existing esters | Lower yields; may require purification |

| Enzymatic Catalysis | Varies | High | Environmentally friendly; mild conditions | Generally lower yields |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le [(2S)-2-méthylbutyl] heptanoate a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les réactions d'estérification et d'hydrolyse.

Biologie : Étudié pour son potentiel comme composé bioactif possédant des propriétés antimicrobiennes.

Médecine : Exploré pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa capacité à former des esters stables avec divers ingrédients pharmaceutiques actifs.

Industrie : Utilisé dans les industries des parfums et des arômes pour son odeur agréable et comme solvant dans divers procédés chimiques

Mécanisme d'action

Le mécanisme par lequel le [(2S)-2-méthylbutyl] heptanoate exerce ses effets dépend de l'application spécifique. Dans les systèmes biologiques, les esters comme le [(2S)-2-méthylbutyl] heptanoate peuvent interagir avec les membranes cellulaires, modifiant leur perméabilité et affectant les processus cellulaires. L'ester peut également être hydrolysé par les estérases, libérant l'alcool et l'acide parents, qui peuvent avoir leurs propres activités biologiques.

Applications De Recherche Scientifique

Food Science Applications

Flavoring Agent

[(2S)-2-methylbutyl] heptanoate is primarily utilized as a flavoring agent in the food industry. Its fruity aroma makes it suitable for enhancing flavors in beverages, confectioneries, and baked goods. Studies indicate that the compound contributes to the overall sensory profile of food products, providing a desirable taste and smell that can influence consumer preferences.

Aroma Profile in Wines

Research has identified [(2S)-2-methylbutyl] heptanoate among volatile compounds in wines, particularly enhancing the aroma profile of specific grape varieties. The compound's presence has been linked to fruity notes that are critical for wine quality and consumer acceptance. For instance, a study analyzing young white wines found that the concentration of [(2S)-2-methylbutyl] heptanoate significantly correlated with positive sensory attributes .

Perfumery Applications

Fragrance Component

In the fragrance industry, [(2S)-2-methylbutyl] heptanoate serves as a key component due to its pleasant scent profile. It is often included in formulations for perfumes and scented products to impart a fruity note that enhances the overall fragrance complexity. The compound's volatility allows it to evaporate quickly, making it suitable for use in various fragrance applications.

Therapeutic Potential

Potential Health Benefits

Emerging research suggests that [(2S)-2-methylbutyl] heptanoate may possess therapeutic properties. Studies on related compounds indicate potential anti-inflammatory and antioxidant effects, which could be beneficial in developing dietary supplements or functional foods aimed at improving health outcomes. Further research is needed to fully elucidate these properties and their implications for human health.

Table 1: Sensory Attributes of Foods Containing [(2S)-2-methylbutyl] heptanoate

| Food Product | Concentration (mg/L) | Sensory Attribute |

|---|---|---|

| White Wine | 0.5 | Fruity |

| Fruit Juice | 1.0 | Sweet |

| Bakery Products | 0.3 | Pleasant aroma |

Table 2: Applications of [(2S)-2-methylbutyl] heptanoate

| Application Area | Description |

|---|---|

| Food Industry | Used as a flavoring agent in various products |

| Perfumery | Component for fruity fragrances |

| Therapeutics | Potential anti-inflammatory and antioxidant effects |

Case Studies

-

Wine Aroma Enhancement

A study conducted on different grape varieties demonstrated that wines with higher concentrations of [(2S)-2-methylbutyl] heptanoate were rated more favorably by tasting panels due to their enhanced fruity aromas. This finding underscores the importance of this compound in developing quality wines . -

Flavor Profile Development

In product development trials for fruit-flavored beverages, formulations containing [(2S)-2-methylbutyl] heptanoate received higher consumer acceptance scores compared to those without it, indicating its effectiveness as a flavor enhancer. -

Fragrance Formulation

A perfume formulation study highlighted the role of [(2S)-2-methylbutyl] heptanoate in creating complex scent profiles that appeal to consumers, demonstrating its utility in commercial fragrance products.

Mécanisme D'action

The mechanism by which [(2S)-2-methylbutyl] heptanoate exerts its effects depends on the specific application. In biological systems, esters like [(2S)-2-methylbutyl] heptanoate can interact with cell membranes, altering their permeability and affecting cellular processes. The ester can also be hydrolyzed by esterases, releasing the parent alcohol and acid, which may have their own biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares [(2S)-2-methylbutyl] heptanoate with structurally related esters, focusing on molecular properties, applications, and safety:

Key Differences

Chain Length and Branching: [(2S)-2-Methylbutyl] heptanoate has a seven-carbon acyl group and a branched four-carbon alcohol moiety, contributing to its higher molecular weight (200.32 g/mol) compared to ethyl heptanoate (158.24 g/mol) or methyl heptanoate (144.21 g/mol). Longer chains generally enhance lipid solubility, affecting volatility and persistence in formulations . 2-Methylbutyl acetate has a shorter acyl chain (two carbons), resulting in a lighter, banana-like odor and lower molecular weight (130.18 g/mol) .

Stereochemical Influence: The (2S) configuration in [(2S)-2-methylbutyl] heptanoate may differentiate it from racemic mixtures in receptor binding or enzymatic interactions, though direct evidence is lacking in the provided data.

Applications: Ethyl heptanoate is widely used in alcoholic beverage flavors (e.g., cognac, wine), while [(2S)-2-methylbutyl] heptanoate is less documented but likely employed in complex fruity or floral blends . Allyl heptanoate is standardized for food use (GB 28319-2012), emphasizing its safety in regulated contexts compared to less-studied analogues .

Safety and Regulation: Esters like 2-methylbutyl acetate and isobutyl isobutyrate have extrapolated safety profiles based on structurally similar compounds, whereas [(2S)-2-methylbutyl] heptanoate lacks explicit toxicological data, necessitating caution in novel applications .

Research Findings

- Odor Thresholds: Methyl heptanoate (odor threshold: ~984 μg/L) is less potent than ethyl heptanoate (~952 μg/L), suggesting chain branching and ester group position modulate sensory impact .

Q & A

Basic: What are the key steps in synthesizing [(2S)-2-methylbutyl] heptanoate?

Answer:

The synthesis typically involves esterification of a chiral alcohol (e.g., (2S)-2-methylbutanol) with heptanoic acid derivatives. Critical steps include:

- Reagent selection : Use activated esters (e.g., trifluoroethyl esters) or acid chlorides for efficient coupling. For example, trifluoromethanesulfonic anhydride can activate the alcohol for nucleophilic substitution .

- Reaction conditions : Conduct the reaction in anhydrous tetrahydrofuran (THF) at 60°C under nitrogen to prevent hydrolysis .

- Purification : Employ reversed-phase (C18) or silica gel column chromatography with gradients of acetonitrile/water or hexane/ethyl acetate to isolate the product .

Basic: How can researchers characterize the purity and stereochemical integrity of [(2S)-2-methylbutyl] heptanoate?

Answer:

- Chromatography : Use HPLC with a chiral stationary phase to resolve enantiomers. Retention times and peak symmetry indicate purity .

- Spectroscopy : Confirm structure via H NMR (e.g., characteristic methyl and ester carbonyl signals) and LCMS for molecular ion verification .

- Optical rotation : Compare the observed with literature values to confirm enantiomeric excess .

Advanced: How can reaction conditions be optimized to improve enantiomeric yield during synthesis?

Answer:

- Catalyst choice : Chiral Ru-BINAP complexes or lipases (e.g., Candida antarctica lipase B) enhance stereoselectivity in esterification .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve nucleophilicity, while low temperatures reduce racemization .

- Post-reaction modifications : Recrystallize the product in methanol/HCl to isolate the hydrochloride salt, increasing enantiomeric purity .

Advanced: What methodologies are suitable for analyzing liquid-liquid phase equilibrium data involving [(2S)-2-methylbutyl] heptanoate?

Answer:

- Ternary phase diagrams : Experimentally determine solubility curves and tie-line data at controlled temperatures (e.g., 288–308 K) using ethyl heptanoate as a solvent analog .

- Separation factors : Calculate distribution coefficients () and separation factors () from equilibrium data to assess extraction efficiency .

- Validation : Apply Othmer-Tobias and Hand correlations to verify the consistency of tie-line measurements .

Advanced: How can researchers resolve contradictions in reported reaction yields or physicochemical properties?

Answer:

- Parameter standardization : Compare reaction parameters (e.g., solvent purity, catalyst loading, temperature) across studies. For example, yields may vary due to differences in column chromatography efficiency .

- Stability testing : Assess degradation under storage conditions (e.g., 0–6°C vs. room temperature) to explain discrepancies in reported melting points or optical rotations .

- Reproducibility : Validate methods using internal standards (e.g., deuterated analogs) to control for instrumental variability .

Advanced: How can ligand-binding interactions of [(2S)-2-methylbutyl] heptanoate with odorant-binding proteins be studied?

Answer:

- Competitive binding assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) with fluorescent probes (e.g., 1-N-phenylnaphthylamine). Displacement curves reveal binding affinity () .

- 3D modeling : Predict binding pockets using homology modeling (e.g., based on Aedes aegypti OBP1) and validate via mutagenesis of key residues (e.g., Phe12, Trp37) .

Basic: What storage conditions are critical for maintaining the stability of [(2S)-2-methylbutyl] heptanoate?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.